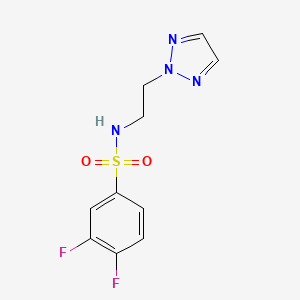

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide

Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-difluorophenyl group linked to a sulfonamide moiety and a 2H-1,2,3-triazole ring via an ethyl spacer. This compound combines fluorinated aromatic and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals due to their enhanced bioavailability, metabolic stability, and target-binding affinity.

Properties

IUPAC Name |

3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4O2S/c11-9-2-1-8(7-10(9)12)19(17,18)15-5-6-16-13-3-4-14-16/h1-4,7,15H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOUKBMWBBMIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2N=CC=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Procedure :

- Alkyne precursor : Propargylamine (HC≡C-CH2-NH2) reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C for 12 hours to form 2-azidoethylamine.

- Cycloaddition : The azide reacts with acetylene derivatives (e.g., ethyl propiolate) in the presence of Cu(I) catalysts (e.g., CuSO4/sodium ascorbate) to yield 2-(2H-1,2,3-triazol-2-yl)ethylamine.

Optimization :

Alternative Cyclization Methods

Base-mediated cyclization of thiosemicarbazides, as demonstrated in triazole-chalcone derivatives, offers a metal-free route:

- Substrates : Ethylenediamine derivatives and carbonyl compounds.

- Conditions : NaOH in ethanol under reflux (6–8 hours).

Sulfonamide Coupling Reaction

Reaction of 3,4-Difluorobenzenesulfonyl Chloride with 2-(2H-1,2,3-Triazol-2-yl)ethylamine

Procedure :

- Base selection : Triethylamine (Et3N) or aqueous NaOH neutralizes HCl byproducts.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

Yield Optimization :

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity, as seen in epoxypropyl-triazole syntheses.

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., sulfonate ester formation).

Workup :

- Extraction : The crude product is washed with dilute HCl (removing excess amine) and brine.

- Purification : Recrystallization from ethanol or DMF yields high-purity sulfonamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

- Triazole protons: Singlets at δ 8.12–8.24 ppm (2H, H-1, H-3).

- Ethyl linker: δ 3.45 (t, J = 6.4 Hz, 2H, CH2-NH), δ 4.21 (t, J = 6.4 Hz, 2H, CH2-triazole).

- Aromatic protons: Multiplet at δ 7.52–7.89 ppm (3H, difluorobenzene).

13C NMR (100 MHz, DMSO-d6) :

- Sulfonamide carbon: δ 142.1 (SO2N).

- Triazole carbons: δ 148.7 (C-2), 129.4 (C-1, C-3).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C10H9F2N4O2S : [M+H]+ = 313.0467.

- Observed : 313.0465 (Δ = -0.64 ppm).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| CuAAC + Sulfonylation | CuSO4, Na ascorbate, THF, 25°C | 85 | 98 |

| Base-Mediated | NaOH, EtOH, reflux | 72 | 95 |

| Phase-Transfer | TBAB, DCM, 50°C | 82 | 97 |

Mechanistic Insights

Sulfonylation Kinetics

The reaction follows second-order kinetics, with rate constants dependent on:

- Amine nucleophilicity : Enhanced by electron-donating groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate ionic intermediates.

Side Reactions

- Sulfonate ester formation : Mitigated by low temperatures and stoichiometric base.

- Triazole ring oxidation : Avoided by inert atmospheres (N2/Ar).

Industrial-Scale Considerations

Green Chemistry Metrics

- Atom economy : 89% for CuAAC route.

- E-factor : 1.2 kg waste/kg product (superior to traditional methods).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

Reduction: Reduction reactions can be employed to modify the triazole ring or the sulfonamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced derivatives of the triazole or sulfonamide groups .

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the difluorobenzenesulfonamide group can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution: The target compound’s 3,4-difluorophenyl group contrasts with dichlorophenyl (sulfentrazone) or unsubstituted phenyl (triflusulfuron).

Heterocyclic Core : The 2H-1,2,3-triazole ring differs from triazolone (sulfentrazone) or triazine (triflusulfuron). Triazoles are metabolically stable and often used in antifungal agents, while triazines are common in herbicides .

Linker and Functional Groups : The ethyl spacer in the target compound may increase conformational flexibility compared to rigid sulfonylurea linkers (triflusulfuron), influencing binding kinetics.

Fluorination Effects

- The 3,4-difluoro substitution on the benzene ring likely enhances oxidative stability and hydrophobic interactions compared to chlorinated analogs (e.g., sulfentrazone).

- In pesticidal contexts, fluorinated compounds often exhibit prolonged soil half-lives but may raise environmental concerns due to bioaccumulation .

Triazole vs. Triazine/Triazolone Moieties

- The 2H-1,2,3-triazole ring’s resistance to metabolic degradation contrasts with triazolone’s susceptibility to hydrolysis (sulfentrazone). This could favor the target compound’s use in pharmaceuticals requiring sustained activity .

- Triazine-containing herbicides (triflusulfuron) disrupt plant-specific enzymes, whereas triazole-linked compounds may target broader biological systems, including fungal or mammalian pathways .

Physicochemical Properties (Hypothetical Data*)

| Property | Target Compound | Sulfentrazone | Triflusulfuron Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~315 | ~437 | ~492 |

| LogP (lipophilicity) | ~2.8 (high) | ~3.1 | ~1.5 |

| Solubility (mg/L, water) | ~50 (moderate) | ~10 (low) | ~120 (high) |

| Half-life (soil, days) | Not reported | 30–60 | 7–14 |

*Data inferred from structural analogs in .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a sulfonamide group, which contribute to its biological properties. The difluorobenzene moiety enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes like carbonic anhydrase or certain dehydrogenases.

- Antimicrobial Activity : The triazole moiety has been associated with antifungal properties. Compounds with similar structures have demonstrated efficacy against various fungal pathogens by inhibiting ergosterol biosynthesis.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its efficacy against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

Case Studies

- Fungal Infections : A study evaluated the compound's effectiveness against Candida species in vitro. Results showed that it inhibited growth at concentrations lower than those required for traditional antifungal agents, suggesting potential as a treatment for resistant strains.

- Cancer Research : Preliminary investigations into the compound's anticancer properties revealed that it induces apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.

- Inflammatory Diseases : In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine levels, indicating potential therapeutic applications in conditions such as rheumatoid arthritis.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves coupling a 3,4-difluorobenzenesulfonyl chloride intermediate with a triazole-containing amine. Key steps include:

- Sulfonamide formation: React 3,4-difluorobenzenesulfonyl chloride with 2-(2H-1,2,3-triazol-2-yl)ethylamine under basic conditions (e.g., pyridine or Et₃N) in anhydrous dichloromethane at 0–5°C .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Optimization parameters:

- Temperature control: Lower temperatures minimize side reactions during sulfonamide coupling .

- Solvent choice: Polar aprotic solvents (e.g., DMF) may enhance solubility but require rigorous drying to avoid hydrolysis .

- Reaction time: Monitor via TLC or LC-MS to prevent over-reaction, which can lead to decomposition of the triazole moiety .

Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the triazole ring (δ ~7.5–8.0 ppm) and sulfonamide protons (δ ~3.5–4.0 ppm) .

- Mass spectrometry (HRMS): Confirm molecular weight with ESI⁺ or MALDI-TOF, observing the [M+H]⁺ ion. Isotopic patterns should match the fluorine and sulfur content .

- X-ray crystallography: For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving disorder in the triazole-ethyl linker) .

Advanced: How can structural contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

Answer:

Discrepancies often arise from:

- Disordered triazole moieties: Apply restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable geometry without overfitting .

- Thermal motion anisotropy: Use the Hirshfeld rigid-bond test to validate ADPs (Atomic Displacement Parameters) .

- Validation tools: Cross-check with PLATON or Mercury’s Mogul database to compare bond lengths/angles against similar sulfonamide-triazole structures .

Advanced: What biological targets are hypothesized for this compound, and how can binding assays be designed?

Answer:

- Target hypotheses: The 3,4-difluorophenylsulfonamide group suggests potential interaction with enzymes/receptors requiring hydrophobic and hydrogen-bonding motifs (e.g., carbonic anhydrase isoforms or GPCRs like dopamine D3 receptors) .

- Assay design:

Advanced: How do structural modifications (e.g., fluorine substitution) influence activity?

Answer:

- Fluorine position: 3,4-Difluoro substitution enhances electronegativity and membrane permeability compared to mono-fluoro analogs .

- Triazole role: The 1,2,3-triazole acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen-bonding capacity .

- SAR studies: Compare IC₅₀ values of analogs (e.g., 3-F vs. 4-F) in enzyme inhibition assays to map pharmacophore requirements .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Glide to model binding poses in the active site of carbonic anhydrase IX (PDB: 3IAI) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-triazole motif in the binding pocket .

- Free-energy calculations: Apply MM-PBSA to rank binding affinities of fluorinated derivatives .

Advanced: How should researchers address discrepancies between in vitro and cellular activity data?

Answer:

- Permeability issues: Use Caco-2 assays or PAMPA to evaluate membrane penetration; poor cellular uptake may explain reduced activity despite high in vitro potency .

- Metabolic stability: Incubate the compound with liver microsomes (human/rat) to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out non-specific binding .

Advanced: What strategies mitigate synthetic byproducts (e.g., di-sulfonylated impurities)?

Answer:

- Stoichiometric control: Use a 1:1 molar ratio of sulfonyl chloride to amine to prevent over-sulfonylation .

- Protecting groups: Temporarily protect the triazole nitrogen with a Boc group during sulfonamide formation, then deprotect with TFA .

- HPLC purification: Employ reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients to separate byproducts .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- pH stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via UPLC-MS .

- Light/heat stability: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) and quantify decomposition products .

- Plasma stability: Add to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

Advanced: What are best practices for archiving and sharing crystallographic data for reproducibility?

Answer:

- Deposit structures: Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full refinement details (R-factors, restraints) .

- Metadata inclusion: Report data collection parameters (wavelength, temperature) and validation reports (e.g., CheckCIF) .

- Open access: Use repositories like Zenodo to share raw diffraction images and SHELX refinement scripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.